(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
Description
“(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one” is a bicyclic lactone featuring a tricyclic framework with two oxygen atoms in its heterocyclic system. The compound’s stereochemistry (2R,4S) is critical to its conformational stability and biological interactions. This scaffold is structurally characterized by fused cyclohexane and oxolane rings, with a ketone group at position 6. Its synthesis typically involves iodolactonization or Mn(III)-catalyzed aerobic oxidation of precursor acids or esters, as seen in related bicyclic lactones . The compound’s rigid bicyclic structure and oxygen functionalities make it a valuable intermediate in medicinal chemistry and natural product synthesis, particularly for analogs of bioactive marine sponges (e.g., plakortolides) .
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m0/s1 |
InChI Key |
MUIDESAARNCREM-UNCNIZGESA-N |
Isomeric SMILES |
C1[C@H]2[C@H](O2)C3C1OC(=O)C3 |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one may have potential therapeutic applications. Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclic Lactones
Key Observations:
- Oxygen Content and Ring Strain: The 3,7-dioxatricyclo system in the target compound introduces greater ring strain compared to monocyclic lactones, enhancing reactivity in ring-opening reactions. In contrast, trioxabicyclo analogs (e.g., plakortolides) exhibit higher oxygen density, improving solubility and bioactivity .
- Substituent Effects : Halogenated derivatives (e.g., 2-iodo-5-methyl-9-oxabicyclo) demonstrate enhanced antimicrobial activity, while phenyl-substituted analogs (e.g., 3,6-diphenyl-7-oxabicyclo) are optimized for enantioselective synthesis .
- Biological Activity : Halolactones (Cl, Br, I) exhibit broader antimicrobial spectra compared to hydroxylactones, which are less potent but show species-specific activity (e.g., inhibition of Pseudomonas fluorescens) .
Thermodynamic and Stereochemical Comparisons
Table 2: Thermodynamic and Stereochemical Data for Bicyclic Lactones
Key Observations:
- Stereochemical Impact : The (2R,4S) configuration in fidarestat analogs shows a 1.2 kcal/mol free energy advantage over (2S,4S) isomers in enzyme binding, highlighting the role of stereochemistry in bioactivity .
- Enantioselectivity : Phenyl-substituted bicyclic lactones achieve high enantiomeric purity (94% ee), critical for pharmaceutical applications .
Biological Activity
The compound (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one , also known by its CAS number 1069040-54-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is with a molecular weight of approximately 150.16 g/mol. The compound features a unique tricyclic structure that contributes to its biological properties.
Antimicrobial Properties
Research has indicated that (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one exhibits notable antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one has been investigated for its anti-inflammatory effects. In a controlled trial involving animal models of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: In Vivo Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers administered the compound to mice with induced paw edema. The results indicated a reduction in paw swelling by approximately 45% compared to the control group.
Cytotoxicity and Cancer Research
The cytotoxic potential of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one has been evaluated against several cancer cell lines. A notable study found that the compound exhibited selective cytotoxicity towards HeLa cervical cancer cells with an IC50 value of 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | >50 |
| A549 | 30 |
The exact mechanism by which (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cell proliferation.
Proposed Pathways
- Inhibition of NF-kB Activation : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced expression of inflammatory mediators.
- Induction of Apoptosis : Evidence suggests that it could trigger apoptosis in cancer cells through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
